D-Galactose-18O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-18O is an isotopically labeled form of D-galactose, a naturally occurring monosaccharide. The “18O” denotes the presence of the oxygen-18 isotope, which is often used in tracer studies to track the metabolic pathways and reactions involving the compound. D-Galactose is a C4 epimer of glucose and is found in various natural sources such as plants, algae, and dairy products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-18O typically involves the incorporation of the oxygen-18 isotope into the D-galactose molecule. This can be achieved through enzymatic or chemical methods. One common approach is to use labeled water (H2^18O) in the hydrolysis of lactose to produce this compound and D-glucose . The reaction conditions usually involve mild temperatures and neutral pH to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic hydrolysis of lactose using β-galactosidase in the presence of H2^18O. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the labeled D-galactose .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-18O undergoes various chemical reactions, including:
Reduction: Reduction of D-galactose can produce D-galactitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, galactose oxidase, and other oxidizing agents under acidic or neutral conditions.
Reduction: Sodium borohydride or other reducing agents under basic conditions.
Substitution: Various reagents such as acyl chlorides or alkyl halides under appropriate conditions.
Major Products
Oxidation: D-galactonic acid.
Reduction: D-galactitol.
Substitution: Various galactose derivatives depending on the substituent introduced.
Scientific Research Applications
D-Galactose-18O has numerous applications in scientific research:
Mechanism of Action
D-Galactose-18O exerts its effects primarily through its interactions with specific cell receptors and enzymes involved in carbohydrate metabolism. The labeled oxygen-18 isotope allows researchers to track the compound’s metabolic fate and understand the molecular pathways it follows . In drug delivery, D-galactose can target cells expressing galactose receptors, enhancing the uptake and efficacy of the therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A closely related monosaccharide and C4 epimer of D-galactose.
D-Tagatose: A ketohexose derived from D-galactose and used as a low-calorie sweetener.
Lactose: A disaccharide composed of D-galactose and D-glucose.
Uniqueness
D-Galactose-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly valuable in tracer studies and metabolic research. Its ability to target specific cell receptors also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i7+2 |
InChI Key |
GZCGUPFRVQAUEE-CRBFOMOZSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=[18O])O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.